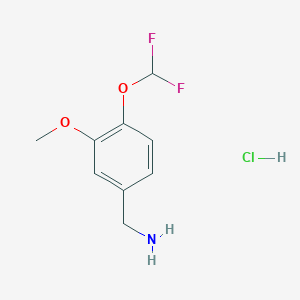

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride

CAS No.: 1431966-33-4

Cat. No.: VC2735905

Molecular Formula: C9H12ClF2NO2

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431966-33-4 |

|---|---|

| Molecular Formula | C9H12ClF2NO2 |

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | [4-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H |

| Standard InChI Key | JWRKLNODCCGQKO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CN)OC(F)F.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)CN)OC(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride is an organic compound classified as a benzylamine derivative with difluoromethoxy and methoxy substituents. It has gained interest in pharmaceutical chemistry due to its potential as a building block for more complex molecular structures with therapeutic properties.

Basic Identifiers and Properties

The compound is characterized by the following identifiers and physical properties:

| Parameter | Value |

|---|---|

| CAS Number | 1431966-33-4 |

| IUPAC Name | [4-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride |

| Molecular Formula | C9H12ClF2NO2 |

| Molecular Weight | 239.65 g/mol |

| Parent Compound | 4-(Difluoromethoxy)-3-methoxybenzenemethanamine (CID 4962644) |

| EC Number | 821-551-0 (for free base) |

Structural Identifiers

Advanced structural identifiers provide precise chemical representation for database searching and structural analysis:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H |

| InChIKey | JWRKLNODCCGQKO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)CN)OC(F)F.Cl |

The molecular structure consists of a benzene ring with a difluoromethoxy group at the para position, a methoxy group at the meta position, and an aminomethyl (benzylamine) group . This creates a versatile functionalized aromatic system with potential for multiple interaction points in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 4-difluoromethoxy-3-methoxybenzylamine hydrochloride determine its behavior in various applications and synthetic processes.

Applications and Uses

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride has several potential applications based on its structural features and chemical properties.

Pharmaceutical Research

The compound serves as a valuable building block in pharmaceutical research for synthesizing more complex molecules with potential therapeutic properties. The presence of both difluoromethoxy and methoxy groups provides unique electronic and steric properties that can influence:

-

Binding affinity to biological targets

-

Metabolic stability

-

Lipophilicity and membrane permeability

Chemical Intermediate

As a functionalized benzylamine derivative, this compound can serve as an intermediate in the synthesis of:

-

Amide-based compounds

-

Ureas and thioureas

-

Heterocyclic compounds

-

Peptide mimetics

The primary amine functionality provides a reactive site for various coupling reactions, while the difluoromethoxy and methoxy substituents introduce specific electronic properties.

Related Compounds and Derivatives

Understanding related compounds provides context for the properties and applications of 4-difluoromethoxy-3-methoxybenzylamine hydrochloride.

Parent Compound

The free base form, 4-(difluoromethoxy)-3-methoxybenzenemethanamine (CAS: 847744-28-9), exhibits similar structural features but different physicochemical properties due to the absence of the hydrochloride salt .

Structural Analogues

Several structurally related compounds have been documented with various modifications:

These analogues often share similar synthetic applications but may exhibit different reactivity, stability, and biological properties based on their specific substitution patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume